molecular formula C11H8F2N4OS B2587774 2,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide CAS No. 933006-96-3

2,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

Número de catálogo: B2587774
Número CAS: 933006-96-3
Peso molecular: 282.27
Clave InChI: HONSTMVFYKSXQC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide is a synthetic chemical reagent featuring a fused [1,2,4]triazolo[3,4-b][1,3]thiazole heterocyclic system linked to a 2,4-difluorobenzamide group. This molecular architecture combines two privileged scaffolds in medicinal chemistry: the thiazole ring and the 1,2,4-triazole ring . The triazole-thiazole core is recognized as a versatile pharmacophore that can mimic nicotinamide and effectively bind to enzyme active sites, often through hydrogen bonding and π-π interactions . The 2,4-difluorobenzoyl substituent is a common motif used to enhance physicochemical properties and binding affinity. This compound is of significant interest for research in drug discovery and chemical biology. Fused triazole-thiazole derivatives have recently been identified as potent inhibitors of various enzymes. Notably, analogous structures have demonstrated excellent inhibitory activity against the urease enzyme, a key virulence factor in pathogens like Helicobacter pylori and urease-positive microorganisms . Furthermore, the [1,2,4]triazolo[3,4-b] heterocyclic scaffold has been reported as a novel inhibitor core that competes with nicotinamide in the binding pocket of ADP-ribosyltransferase (PARP) enzymes, which are important targets in oncology and other diseases . Researchers can utilize this compound as a key intermediate or core structure for developing novel enzyme inhibitors, investigating protein-ligand interactions, and exploring new therapeutic agents for infectious diseases and cancer. This product is intended for research and manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propiedades

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N4OS/c12-6-1-2-7(8(13)5-6)9(18)14-10-15-16-11-17(10)3-4-19-11/h1-2,5H,3-4H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONSTMVFYKSXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide typically involves the reaction of 2,4-difluorobenzoyl chloride with 5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Research has shown that derivatives of 1,2,4-triazoles, including those fused with thiazole moieties like 2,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide, are effective against a range of pathogens.

  • Mechanism of Action : These compounds often act by inhibiting the synthesis of nucleic acids or disrupting cellular metabolism in bacteria and fungi. The presence of the triazole and thiazole rings enhances their interaction with biological targets.
  • Case Studies : A study highlighted that certain triazole derivatives showed minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as effective antibacterial agents .

Anticancer Properties

There is emerging evidence supporting the anticancer potential of compounds containing the triazole-thiazole scaffold.

  • Mechanism : These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
  • Research Findings : In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structural features have shown promising results against breast and colon cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Structural Feature Effect on Activity
2,4-Difluoro SubstitutionEnhances antibacterial potency
Triazole-Thiazole FusionIncreases anticancer activity
Aromatic Ring ModificationsAlters selectivity towards specific targets

Mecanismo De Acción

The mechanism of action of 2,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Triazolothiazole Derivatives with Fluorinated Benzamide Substituents

2,6-Difluoro-N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}benzamide (BK47554) Structure: Differs in fluorine positioning (2,6-difluoro vs. 2,4-difluoro) and a thiazine ring (6-membered) instead of thiazole (5-membered). Molecular Formula: C₁₂H₁₀F₂N₄OS (MW: 296.30) .

N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}-4-(trifluoromethyl)benzamide

  • Structure : Replaces 2,4-difluoro with a trifluoromethyl (-CF₃) group at position 3.
  • Molecular Implications : The -CF₃ group increases hydrophobicity (logP ~2.8 estimated) compared to the target compound (logP ~2.1), enhancing membrane permeability but possibly reducing solubility .

Triazolothiadiazole and Related Heterocycles

N-[4-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide

  • Structure : Features a triazolothiadiazole core (two nitrogen atoms in the fused ring) with ethyl and methylbenzamide substituents.
  • Molecular Formula : C₁₉H₁₇N₅OS (MW: 363.44) .
  • Activity : Thiadiazole derivatives often exhibit enhanced π-π stacking interactions due to additional nitrogen atoms, which may improve binding to enzymatic targets like heparanase .

3,6-Disubstituted [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles with Adamantyl Moieties

  • Structure : Adamantyl groups at position 6 and aryl groups at position 3.
  • Activity : These compounds demonstrated antiproliferative activity against human cancer cell lines (IC₅₀: 1.2–8.7 µM), attributed to the bulky adamantyl group enhancing cell membrane penetration .

Triazolobenzothiazole Derivatives

8-Chloro-7-fluoro-1-[4-methylphenyl]sulphonyl-1,9a-dihydro[1,2,4]triazolo[3,4-b][1,3]benzothiazole

  • Structure : Combines triazolo[3,4-b]benzothiazole with chloro/fluoro substitutions.
  • Activity : Compound TZ-5 showed potent antioxidant activity (85% inhibition at 5 mg/mL), outperforming ascorbic acid (standard) .

Physicochemical and Pharmacokinetic Comparisons

Compound Core Structure Substituents MW *logP Key Activities
Target Compound (CAS: 932998-83-9) Triazolo[3,4-b]thiazole 2,4-difluorobenzamide 282.27 ~2.1 N/A (structural focus)
BK47554 Triazolo[3,4-b]thiazine 2,6-difluorobenzamide 296.30 ~2.3 N/A
N-(4-(3-Ethyltriazolothiadiazol)phenyl)-2-Me-benzamide Triazolothiadiazole Ethyl, methylbenzamide 363.44 ~3.0 Potential enzyme inhibition
Adamantyl-triazolothiadiazole (5a) Triazolothiadiazole Adamantyl, aryl ~400 ~4.5 Antiproliferative (IC₅₀: 1.2–8.7 µM)
TZ-5 (Triazolobenzothiazole) Triazolobenzothiazole Cl, F, sulphonyl ~380 ~2.7 Antioxidant (85% inhibition)

*logP estimated using ChemDraw.

Actividad Biológica

2,4-Difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide (CAS Number: 946300-31-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and structure-activity relationships (SAR), focusing on its anticancer and antimicrobial activities.

The molecular formula for this compound is C12H10F2N4OSC_{12}H_{10}F_2N_4OS, with a molecular weight of 296.30 g/mol. The compound features a triazole-thiazole moiety that is often associated with diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds with thiazole and triazole rings have shown promising antiproliferative activity against various cancer cell lines. The presence of electron-donating groups on the phenyl ring has been linked to increased cytotoxicity. For example, a related compound demonstrated an IC50 value of approximately 1.61 µg/mL against certain cancer cell lines .
  • Mechanism of Action : The mode of action appears to involve apoptosis induction and inhibition of specific pathways related to cancer cell survival. Molecular docking studies suggest that these compounds interact with proteins involved in cell cycle regulation and apoptosis .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Antitubercular Activity : In a study assessing various benzamide derivatives for anti-tubercular properties against Mycobacterium tuberculosis, some derivatives exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM . This suggests that modifications in the benzamide structure can enhance its efficacy against tuberculosis.

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how structural modifications influence biological activity:

Structural FeatureEffect on Activity
Fluorine Substitution Enhances lipophilicity and may improve membrane permeability
Thiazole Ring Essential for anticancer activity; compounds lacking this moiety showed reduced efficacy
Electron Donors on Aromatic Rings Increased cytotoxicity observed with substitutions at specific positions on the phenyl ring

Case Studies

Several case studies highlight the biological potential of similar compounds:

  • Triazole-Thiazole Derivatives : A series of triazole-thiazole derivatives were synthesized and evaluated for their anticancer properties. One compound showed an IC50 value lower than standard drugs like doxorubicin in multiple cell lines .
  • Benzamide Variants : Research on benzamide derivatives indicated that specific substitutions could lead to enhanced anti-tubercular activity while maintaining low cytotoxicity in human cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing 2,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide?

  • Methodology : The synthesis of triazolo-thiadiazole derivatives typically involves cyclocondensation reactions. For example, phosphorus oxychloride (POCl₃) in reflux conditions is used to form triazolo-thiadiazole cores, as seen in analogous compounds . Key steps include:

  • Reacting substituted benzamides with hydrazine hydrate to form triazole precursors.
  • Cyclization with POCl₃ under controlled heating (80–100°C) to yield the fused triazolo-thiadiazole structure.
  • Purification via recrystallization (e.g., dimethyl sulfoxide/water mixtures) and validation using HPLC (>95% purity) .
    • Critical Parameters : Reaction time (2–4 hours), stoichiometric ratios (1:1.2 for hydrazine), and solvent choice (ethanol or n-butanol) significantly impact yields .

Q. How can structural characterization be systematically performed for this compound?

  • Analytical Workflow :

1H/13C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., fluorine atoms cause deshielding in aromatic regions) .

IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide, S–N vibrations at 600–700 cm⁻¹ for thiadiazole) .

Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

X-ray Crystallography (if crystalline): Resolve bond lengths/angles (e.g., triazole-thiadiazole dihedral angles ~5–10°) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Analysis : Discrepancies in antimicrobial activity (e.g., MIC values varying by >10 µg/mL) may arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., -F, -CF₃) enhance membrane permeability but reduce solubility .
  • Assay Variability : Standardize protocols (e.g., broth microdilution per CLSI guidelines) and use internal controls (e.g., fluconazole for antifungal assays) .
    • Statistical Tools : Multivariate regression to isolate structure-activity relationships (SAR) from confounding variables .

Q. How can molecular docking predict the compound’s interaction with fungal CYP51 (14α-demethylase)?

  • Protocol :

Protein Preparation : Retrieve 3LD6 (CYP51) from PDB, optimize hydrogen bonds, and remove water molecules .

Ligand Docking : Use AutoDock Vina with Lamarckian GA parameters.

  • Key Interactions : Fluorine atoms form halogen bonds with Leu376; triazole-thiadiazole core π-stacks with heme porphyrin .

Validation : Compare docking scores (ΔG) with known inhibitors (e.g., ketoconazole: ΔG = −9.2 kcal/mol vs. target compound: ΔG = −8.5 kcal/mol) .

Q. What in vitro models are suitable for evaluating metabolic stability?

  • Approach :

  • Hepatic Microsomes : Incubate with NADPH (1 mM) and monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP450 Isozyme Profiling : Use recombinant CYP3A4/2C9 isoforms to identify major metabolic pathways .
    • Data Interpretation : Half-life (t₁/₂) <30 minutes suggests rapid hepatic clearance, necessitating prodrug strategies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.